Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride
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Overview
Description
Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is a complex organic compound that features a unique structure combining adamantane, benzimidazole, and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through the bromination of adamantane followed by substitution reactions to introduce the desired functional groups.
Imidazole and Benzimidazole Formation: The imidazole and benzimidazole rings are usually constructed via cyclization reactions involving o-phenylenediamine and aldehydes or carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at various points in the molecule, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium bicarbonate, potassium carbonate.
Solvents: Dimethylformamide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives .
Scientific Research Applications
Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s rigid structure makes it a candidate for the development of new materials with specific mechanical and thermal properties.
Biological Studies: It can be used as a probe to study the interactions of adamantane and benzimidazole derivatives with biological systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the benzimidazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethylamine: Shares the adamantane moiety but lacks the benzimidazole and imidazole rings.
Benzimidazole Derivatives: Such as benomyl and carbendazim, which are used as fungicides.
Uniqueness
Methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride is unique due to its combination of adamantane, benzimidazole, and imidazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[1-adamantyl(methyl)amino]methyl]-4-benzylimidazo[1,2-a]benzimidazole-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O2.2ClH/c1-32(30-15-21-12-22(16-30)14-23(13-21)17-30)19-24-27(28(35)36-2)34-26-11-7-6-10-25(26)33(29(34)31-24)18-20-8-4-3-5-9-20;;/h3-11,21-23H,12-19H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDZTMUBPWBVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(N2C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4)C(=O)OC)C56CC7CC(C5)CC(C7)C6.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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